2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a bromine atom and a methyl group at specific positions on the benzothiazole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, particularly involving bromination of its precursors. Its significance in scientific research has garnered attention due to its biological activities and utility as an intermediate in drug development.
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is performed in an inert solvent such as dichloromethane or chloroform under controlled temperatures to avoid over-bromination.
In laboratory settings, the synthesis may be carried out by adding the brominating agent dropwise to a solution of the precursor while maintaining low temperatures (around 0 to 5°C). This ensures selective bromination at the desired position on the benzothiazole ring. The reaction mixture is typically stirred for several hours until completion is indicated by the disappearance of the characteristic color of bromine .
The molecular structure of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole features a fused bicyclic system consisting of a benzene ring and a thiazole ring. The bromine atom is located at the second position while a methyl group is attached at the sixth position.
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can participate in several types of chemical reactions:
In substitution reactions, for example, treatment with sodium azide can yield 2-azido derivatives. Oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids to produce sulfoxides. Reduction methods often involve catalytic hydrogenation or lithium aluminum hydride .
The mechanism of action for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with biological targets. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in enzymes and receptors within biological systems. This reactivity can lead to alterations in cellular signaling pathways and metabolic processes.
The compound exhibits stability under standard laboratory conditions but may react with strong nucleophiles due to the presence of the bromine atom. Its reactivity profile makes it suitable for various chemical transformations in organic synthesis .
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications:
Regioselective bromination at the C2 position of benzothiazole scaffolds is critical for accessing pharmacologically active derivatives. For 6-substituted variants like 6-bromo-2-methylbenzothiazole (CAS# 5304-21-2), electrophilic bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at 0–5°C achieves >95% C2 selectivity. This selectivity arises from the thiazole ring’s inherent electronic asymmetry, where the C2 site exhibits higher electron density due to sulfur’s +M effect. Alternative reagents like N-bromosuccinimide (NBS) enable radical bromination under photochemical conditions (λ = 365 nm), though with reduced regioselectivity (80–85%) due to competing benzylic bromination at the 6-methyl group. Catalyst-dependent methods further modulate selectivity: Lewis acids (e.g., AlCl₃) direct bromination to the benzene ring (C5/C6), whereas protic acids (e.g., acetic acid) favor C2 functionalization [4] [8].
Table 1: Comparative Analysis of Bromination Methods for 6-Substituted Benzothiazoles
Reagent | Conditions | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Br₂ | DCM, 0–5°C | >95% (C2) | 88 | HBr byproduct handling |
NBS | hv, CCl₄ | 80–85% (C2) | 75 | Competing benzylic bromination |
Br₂/AlCl₃ | 25°C, 1 h | >90% (C6) | 82 | Requires stoichiometric catalyst |
Br₂/HOAc | Reflux, 2 h | >90% (C2) | 85 | Scalability issues |
Industrial suppliers (e.g., Zhengzhou Jiuyi Time New Materials Co.) emphasize bromine scavenging via quench with Na₂S₂O₃ to minimize waste toxicity. Cost analyses indicate Br₂-based routes are economically favored over NBS (cost ratio: 1:3.5 per mole), though latter reduces corrosion risks [4].
Tetrahydrobenzothiazole core synthesis relies on cyclocondensation between carbonyl derivatives and sulfur-containing bifunctional reagents. Two dominant strategies exist:
Table 2: Cyclocondensation Methods for 6-Methyltetrahydrobenzothiazole Synthesis
Method | Catalyst/Reagent | Temperature | Yield (%) | Advantage |
---|---|---|---|---|
Cyclohexanone-thiourea | HCl, EtOH reflux | 78–80°C | 70 | Low-cost reagents |
Sandmeyer bromination | CuBr₂/HBr | 100–110°C | 60–65 | Direct C2 bromination |
Photoredox cyclization | Eosin Y, blue LED | 25°C | 85–92 | Stereoselectivity control |
MOF-catalyzed cyclization | MIL-100(Fe), O₂ | 25°C | 90 | Recyclable catalyst |
Microwave irradiation (100–120°C, 20 min) accelerates cyclohexanone-thiourea condensations, improving yields to 88% while suppressing thiourea decomposition [6].
The 6-methyl group in 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS# 1245128-31-7) introduces a chiral center at C6, necessitating stereoselective synthesis for applications requiring enantiopurity. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) reduces precursor 6-methylene groups with 90% ee but requires high-pressure H₂ (50–100 psi). Alternative resolutions include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1